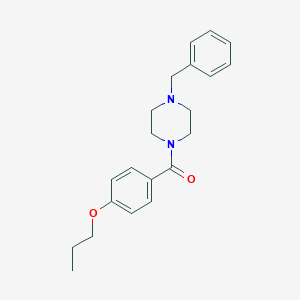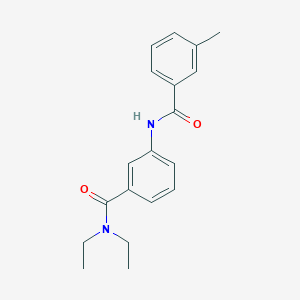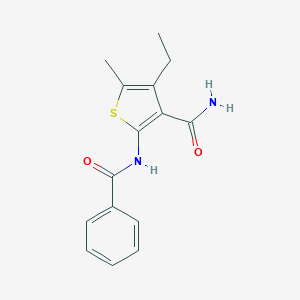
2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been studied for its potential applications in scientific research. BPA is a member of the acetamide family and is an important molecule for the development of new drugs and therapies.
作用機序
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is complex and not fully understood. However, it is believed that 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and cancer cell growth, making 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. In laboratory experiments, 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to reduce inflammation and cancer cell growth. 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in laboratory experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in laboratory experiments is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are a number of future directions for the study of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide. One of the most promising areas of research is the development of new drugs and therapies based on 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide. Researchers are also interested in studying the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in more detail, in order to better understand its potential applications in scientific research. Additionally, there is interest in exploring the potential use of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
合成法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a complex process that involves multiple steps. One of the most common methods for synthesizing 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is through the reaction of 2-bromo-4-methylphenol with N-(3-pyridinylmethyl)acetamide in the presence of a catalyst. This reaction results in the formation of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide as a white solid.
科学的研究の応用
2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is in the development of new drugs and therapies. 2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of a wide range of diseases.
特性
製品名 |
2-(2-bromo-4-methylphenoxy)-N-(3-pyridinylmethyl)acetamide |
|---|---|
分子式 |
C15H15BrN2O2 |
分子量 |
335.2 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-4-5-14(13(16)7-11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChIキー |
GSDIRCBFIPZUEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)


![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
